Letaxaban - 870262-90-1

Letaxaban

Catalog Number: EVT-288280
CAS Number: 870262-90-1
Molecular Formula: C22H26ClN3O5S
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Letaxaban has been used in trials studying the treatment and prevention of Venous Thromboembolism and Acute Coronary Syndrome.
Letaxaban is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Letaxaban does not affect bleeding time.
Source and Classification

Letaxaban is classified as a direct factor Xa inhibitor, which means it works by directly inhibiting the activity of factor Xa, thereby preventing thrombin generation and subsequent blood clot formation. It is chemically identified by the International Union of Pure and Applied Chemistry name as 870262-90-1 and is also referred to as TAK-442 in various studies. This compound is primarily investigated for its potential use in treating conditions such as deep vein thrombosis and preventing stroke in patients with atrial fibrillation .

Synthesis Analysis

The synthesis of letaxaban involves multiple steps typical for the creation of complex organic compounds. While specific proprietary methods may not be publicly detailed due to commercial interests, general approaches to synthesizing factor Xa inhibitors often include:

  1. Formation of Key Intermediates: Initial steps typically involve the synthesis of key intermediates that contain essential functional groups required for biological activity.
  2. Coupling Reactions: These intermediates are then coupled through various chemical reactions, such as amide bond formation or coupling through electrophilic aromatic substitution.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels necessary for pharmaceutical applications.

Technical parameters such as temperature control, reaction times, and solvent choice are critical during these synthesis steps to ensure high yields and purity .

Molecular Structure Analysis

Letaxaban features a complex molecular structure characterized by an L-shaped conformation that is crucial for its interaction with factor Xa. The compound's three-dimensional arrangement includes:

Computational studies using density functional theory have revealed that letaxaban exists predominantly in a neutral form at physiological pH (around 7.4), which is favorable for absorption and bioavailability .

Chemical Reactions Analysis

Letaxaban participates in several key chemical reactions relevant to its function:

  1. Covalent Binding: The primary reaction involves covalent binding to the active site of factor Xa. This interaction stabilizes the enzyme-inhibitor complex and effectively inhibits thrombin generation.
  2. Hydrolysis Reactions: Under certain conditions, letaxaban can undergo hydrolysis, which may affect its efficacy and stability.
  3. Metabolic Transformations: In vivo studies indicate that letaxaban may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could influence its pharmacokinetic profile .
Mechanism of Action

Letaxaban exerts its anticoagulant effects by specifically inhibiting factor Xa, which plays a pivotal role in the coagulation cascade. The mechanism involves:

  • Binding to Factor Xa: Letaxaban binds to the active site of factor Xa through non-covalent interactions initially followed by covalent modification.
  • Inhibition of Thrombin Generation: By inhibiting factor Xa, letaxaban prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and platelet aggregation.
  • Selectivity: Studies indicate that letaxaban demonstrates a high degree of selectivity for factor Xa over other serine proteases involved in coagulation, minimizing off-target effects .
Physical and Chemical Properties Analysis

Letaxaban exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: It shows variable solubility depending on pH; it is more soluble in acidic conditions compared to neutral or basic environments.
  • pKa Value: The calculated pKa indicates that letaxaban remains largely undissociated at physiological pH, enhancing its absorption profile.

These properties are critical for its formulation as an oral medication .

Applications

Letaxaban is primarily investigated for its applications in:

  • Anticoagulation Therapy: It is designed for use in preventing thromboembolic events in patients with atrial fibrillation or those undergoing orthopedic surgeries.
  • Clinical Trials: Letaxaban has been evaluated in various clinical trials assessing its efficacy compared to traditional anticoagulants like warfarin .
  • Research Tool: Beyond therapeutic uses, letaxaban serves as a valuable tool in research settings for studying coagulation mechanisms and developing new anticoagulant therapies.
Introduction to Letaxaban in Anticoagulant Research

Therapeutic Context: Role of Factor Xa Inhibition in Thrombosis Management

Factor Xa (FXa) occupies a pivotal position in the coagulation cascade, serving as the convergence point of the intrinsic and extrinsic pathways. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby suppressing fibrin formation and thrombus development [2] [4]. Unlike thrombin-directed therapies, FXa inhibitors offer broader anticoagulation by blocking both free and clot-bound FXa while minimizing disruptions to physiological hemostasis. This mechanistic advantage translates clinically into effective prevention of venous thromboembolism (VTE) and stroke in atrial fibrillation (AF), with a reduced risk of off-target bleeding compared to multi-target agents [4] [6]. The precision of FXa inhibition represents a paradigm shift from traditional anticoagulants, positioning it as a cornerstone of targeted anticoagulant design.

Table 1: Coagulation Cascade Targets of Anticoagulant Classes

Anticoagulant ClassPrimary Target(s)Mechanistic Action
Vitamin K Antagonists (e.g., Warfarin)Factors II, VII, IX, XInhibits γ-carboxylation of vitamin K-dependent factors
Unfractionated HeparinThrombin, FXaEnhances antithrombin III activity
Direct Thrombin Inhibitors (e.g., Dabigatran)Thrombin (Factor IIa)Directly blocks thrombin catalytic site
Direct Factor Xa InhibitorsFactor XaDirectly inhibits free/clot-bound FXa

Historical Development of Oral FXa Inhibitors: From Warfarin to Letaxaban

The anticoagulation timeline reveals iterative refinements in specificity and pharmacokinetics:

  • 1940s–2000s: Warfarin dominated oral anticoagulation despite limitations—delayed onset/offset, narrow therapeutic index, and extensive food/drug interactions requiring routine INR monitoring [5] [6].
  • 2000s–2010s: First-generation direct oral anticoagulants (DOACs) emerged. Rivaroxaban (2011) and apixaban (2012) pioneered oral FXa inhibition, offering predictable pharmacokinetics and fixed dosing without routine monitoring [1] [6]. These agents demonstrated non-inferior efficacy to warfarin with lower intracranial bleeding risks [10].
  • Post-2015: "Second-wave" FXa inhibitors like edoxaban, betrixaban, and letaxaban entered development, aiming to optimize pharmacokinetic profiles and expand clinical niches [3] [5]. Betrixaban’s 2015 approval for medically ill patients highlighted this trend toward indication-specific design [4].

Letaxaban’s Position in the Evolution of Direct Oral Anticoagulants (DOACs)

Letaxaban exemplifies the ongoing refinement of DOACs. Structurally, it belongs to the same aryl-sulfonamide class as apixaban and rivaroxaban but incorporates modifications to enhance bioavailability and half-life [3] [5]. Preclinical studies suggest a higher selectivity constant for FXa (>10,000-fold vs. other serine proteases) compared to earlier agents [5]. Its development reflects three key evolutionary trends:

  • Enhanced Pharmacokinetics: Designed for once-daily dosing via prolonged half-life (~20 hours), potentially improving adherence over twice-daily apixaban [5].
  • Reduced Renal Dependence: Early data indicate <25% renal elimination, suggesting utility in chronic kidney disease—a limitation for dabigatran (80% renal) and rivaroxaban (35%) [1] [3].
  • Optimized Drug-Drug Interaction Profile: Engineered to minimize interactions with CYP3A4/P-glycoprotein inhibitors, a concern with rivaroxaban [5] [10].

Table 2: Comparative Properties of Oral FXa Inhibitors

ParameterRivaroxabanApixabanEdoxabanBetrixabanLetaxaban
Bioavailability>80%>50%>80%~35%~60% (preclinical)
Half-life (hrs)5–139–148–10~20~20 (estimated)
Renal Elimination35%25%50%<5%<25%
Dosing FrequencyOnce/twice dailyTwice dailyOnce dailyOnce dailyOnce daily
Development StatusApproved (2011)Approved (2012)Approved (2017)Approved (2015)Phase III

Letaxaban’s innovation lies in its balanced targeting of unmet needs: extended half-life without compromising bioavailability, and reduced renal clearance while maintaining predictable anticoagulation. Its progression into Phase III trials positions it as a potential therapeutic alternative for patients with renal impairment or those requiring stable, long-term anticoagulation with minimal monitoring [3] [5] [6].

Properties

CAS Number

870262-90-1

Product Name

Letaxaban

IUPAC Name

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1

InChI Key

GEHAEMCVKDPMKO-HXUWFJFHSA-N

SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(3-((6-chloronaphthalen-2-yl)sulfonyl)-2-hydroxypropanoyl)piperidin-4-yl)tetrahydropyrimidin-2(1H)-one
TAK 442
TAK-442
TAK442

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Isomeric SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.